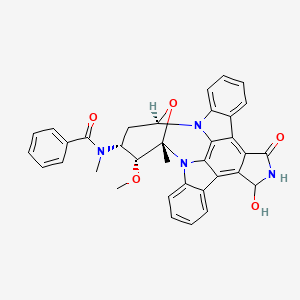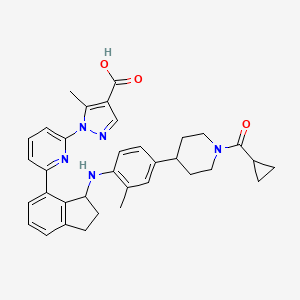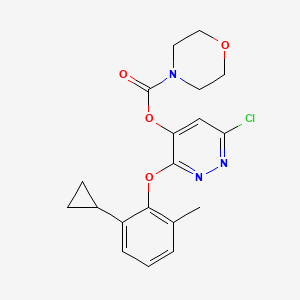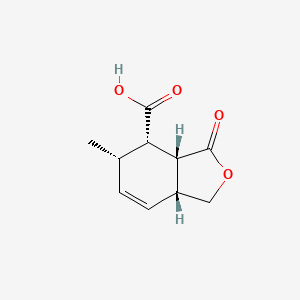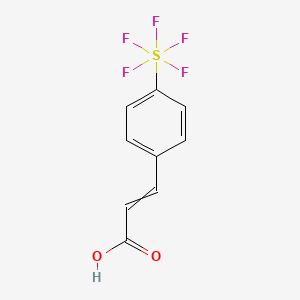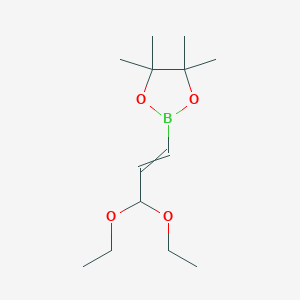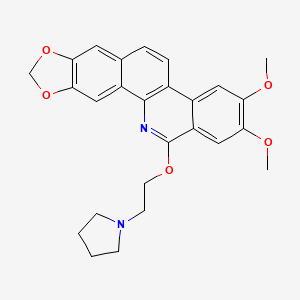
TDP1 Inhibitor-1
Übersicht
Beschreibung
TDP1 Inhibitor-1 is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality TDP1 Inhibitor-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TDP1 Inhibitor-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
TDP1 Inhibitor as a Cancer Therapeutic Agent
TDP1 inhibitors, such as TDP1 Inhibitor-1, are recognized for their potential in cancer therapy. TDP1 (Tyrosyl-DNA phosphodiesterase 1) plays a crucial role in repairing irreversible topoisomerase I (Top1)-DNA covalent complexes, which are often targeted in cancer treatments. Inhibiting TDP1 can potentiate the effect of Top1 inhibitors, a common class of cancer therapeutics. Research by Takagi et al. (2012) discovered a novel TDP1 inhibitor, JBIR-21, from a fungus, showing potential for antitumor activity in mouse models without adverse effects (Takagi et al., 2012). Additionally, Sirivolu et al. (2012) identified arylidene thioxothiazolidinone as a potent TDP1 inhibitor scaffold (Sirivolu et al., 2012).
Development of Novel TDP1 Inhibitor Classes
Li-Zhulanov et al. (2018) reported the development of a new class of TDP1 inhibitors based on the octahydro-2H-chromene scaffold, showing potential for enhancing the therapeutic effect of Top1 poisons (Li-Zhulanov et al., 2018). Dexheimer et al. (2009) identified a C21-substituted progesterone derivative as a specific TDP1 inhibitor, offering insights into structural requirements for inhibition (Dexheimer et al., 2009).
Synergistic Effect in Cancer Therapy
Khomenko et al. (2019) synthesized TDP1 inhibitors combining arylcoumarin and monoterpenoid moieties, which showed a significant increase in the antitumor effect of topotecan, a Top1 poison (Khomenko et al., 2019). Zakharova et al. (2018) found that aryliden- and hetarylidenfuranone derivatives of usnic acid were highly potent TDP1 inhibitors, with potential for synergistic effect with Top1 inhibitors in cancer therapy (Zakharova et al., 2018).
Eigenschaften
IUPAC Name |
2,3-dimethoxy-13-(2-pyrrolidin-1-ylethoxy)-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-29-21-13-19-17-6-5-16-11-23-24(33-15-32-23)12-18(16)25(17)27-26(20(19)14-22(21)30-2)31-10-9-28-7-3-4-8-28/h5-6,11-14H,3-4,7-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNFOXAWCCNLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)N=C2OCCN6CCCC6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TDP1 Inhibitor-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



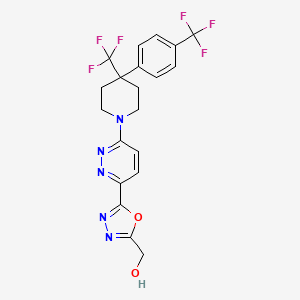
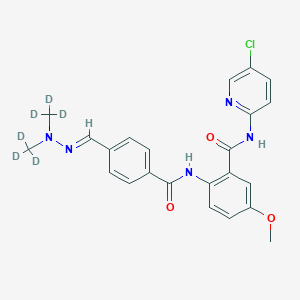
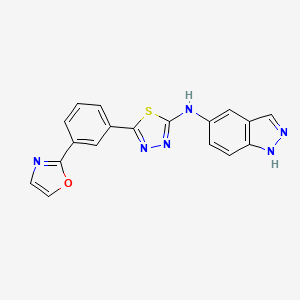

![5-[2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-pentan-3-ylpurin-6-yl]pyrazin-2-amine](/img/structure/B8103293.png)

![N-(6-fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B8103309.png)
![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)
